Ethyl (spiro[2.5]octan-1-yl)acetate
Description
Ethyl (spiro[2.5]octan-1-yl)acetate is a bicyclic ester characterized by a spiro[2.5]octane core fused with an ethyl acetate moiety. The spiro architecture imposes conformational rigidity, making it valuable in medicinal chemistry and materials science for designing stereochemically defined compounds.
Properties
CAS No. |
827574-04-9 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
ethyl 2-spiro[2.5]octan-2-ylacetate |
InChI |
InChI=1S/C12H20O2/c1-2-14-11(13)8-10-9-12(10)6-4-3-5-7-12/h10H,2-9H2,1H3 |
InChI Key |
MLIGHEHROSQCBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC12CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (spiro[2.5]octan-1-yl)acetate typically involves the formation of the spirocyclic core followed by esterification. One common method involves the reaction of a suitable cyclohexanone derivative with ethyl bromoacetate in the presence of a base to form the spirocyclic intermediate. This intermediate is then subjected to esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (spiro[2.5]octan-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols.
Scientific Research Applications
Ethyl (spiro[2.5]octan-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (spiro[2.5]octan-1-yl)acetate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Molecular Weight: Fluorinated derivatives (e.g., C11H16F2O2, MW 218.24) exhibit higher molecular weights compared to non-halogenated analogs (C11H18O3, MW 198.26) .
- Polarity : The 1-oxa variant (C11H18O3) is more polar due to the oxygen atom, enhancing aqueous solubility relative to the baseline spiro compound .
- Stability : Fluorine atoms in ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate improve resistance to oxidative degradation, a trait critical for pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
